Ambroxol

Chronic Obstructive Pulmonary Disease Spirometry Mucolytic Therapy

Ambroxol is the directly active bromhexine metabolite—eliminating prodrug conversion variability. Select this compound for its 40-fold greater Nav1.8 potency vs. lidocaine (IC50 22.5–35.2 μM), superior biofilm eradication (16–256× antibiotic potentiation vs. 4–256× for NAC), and 25% reduction in bronchial flow resistance. Unlike bromhexine, ambroxol reversibly inhibits basophil histamine release up to 1 mM without cytotoxicity and uniquely prevents A1AT inactivation in neutrophil assays. Prioritize over class alternatives for respiratory, pain, and immunology research requiring directly active mucolytic action with broad-spectrum anti-inflammatory activity.

Molecular Formula C13H18Br2N2O
Molecular Weight 378.10 g/mol
CAS No. 18683-91-5; 23828-92-4
Cat. No. B15562097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbroxol
CAS18683-91-5; 23828-92-4
Molecular FormulaC13H18Br2N2O
Molecular Weight378.10 g/mol
Structural Identifiers
InChIInChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
InChIKeyJBDGDEWWOUBZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>56.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ambroxol CAS 18683-91-5: A Multi-Mechanistic Mucolytic Metabolite for Differentiated Procurement


Ambroxol (CAS 18683-91-5; 23828-92-4) is a substituted benzylamine derivative that functions as the active metabolite of bromhexine [1]. Originally developed from the natural alkaloid vasicine, ambroxol demonstrates mucolytic and expectorant properties through stimulation of pulmonary surfactant synthesis by type II pneumocytes, along with documented anti-inflammatory, antioxidant, local anesthetic, and sodium channel blocking activities that extend beyond its primary mucoregulatory function [2][3]. Unlike its precursor bromhexine which requires hepatic metabolism for activation, ambroxol is administered as the directly active pharmacological entity, eliminating the inter-individual variability associated with prodrug conversion [1].

Ambroxol vs. Bromhexine and Other Mucolytics: Why Class-Level Substitution Compromises Research and Clinical Outcomes


Despite belonging to the same mucolytic class, ambroxol cannot be interchanged with bromhexine or other secretolytics such as N-acetylcysteine (NAC) or carbocisteine without compromising specific therapeutic and experimental endpoints. Ambroxol is the directly active metabolite of bromhexine, eliminating the requirement for hepatic biotransformation that bromhexine depends upon for activation [1]. Critically, bromhexine exhibits dose-dependent cytotoxicity in basophil assays above 10 μM, whereas ambroxol maintains reversible, non-toxic inhibition at concentrations up to 1 mM [2]. Furthermore, bromhexine lacks ambroxol's capacity to inhibit superoxide production and elastase release from activated neutrophils, and demonstrates no effect on preventing alpha-1-antitrypsin inactivation—a key mechanism in inflammatory lung injury [3]. NAC, while possessing antioxidant properties, shows limited activity against superoxide radicals compared to both ambroxol and bromhexine, and demonstrates inferior potentiation of antibiotic biofilm eradication [4][5]. These mechanistic divergences translate into quantifiable differences in clinical and preclinical outcomes that preclude generic class-level substitution.

Ambroxol (CAS 18683-91-5): Quantitative Comparator-Based Evidence for Procurement and Research Selection


Pulmonary Function Improvement: Ambroxol vs. Bromhexine in Chronic Obstructive Bronchitis

In a double-blind randomized study of 30 patients with chronic obstructive bronchitis, ambroxol (45 mg/day) demonstrated significant improvement in pulmonary function parameters over 4 weeks, whereas bromhexine (36 mg/day) produced no measurable change in the same endpoints [1]. Ambroxol reduced mean bronchial flow resistance by 25% and improved forced expiratory volume by an average of 14%, while bromhexine was not associated with any change in lung function parameters [1].

Chronic Obstructive Pulmonary Disease Spirometry Mucolytic Therapy

Anti-Allergic Potency and Safety: Ambroxol vs. Bromhexine, Sputolysin, and Vasicine in Human Basophils

Ambroxol reversibly inhibits IgE-dependent histamine release from human basophils at 10 μM–1 mM, whereas bromhexine exhibits cytotoxicity above 10 μM, inducing uncontrolled histamine release and reducing cell viability [1]. Ambroxol is more potent than sputolysin or vasicine in attenuating IL-4 and IL-13 secretion, and uniquely reduces IgE-dependent p38 MAPK phosphorylation—an effect absent with bromhexine, sputolysin, and vasicine [1].

Allergic Inflammation Basophil IgE Immunomodulation

Neutrophil-Mediated Tissue Protection: Ambroxol vs. Bromhexine in Preventing Alpha-1-Antitrypsin Inactivation

Ambroxol uniquely prevents alpha-1-antitrypsin (A1AT) inactivation by activated neutrophils through dual mechanisms—inhibiting hypochlorous acid (HOCl) production with high efficiency and directly scavenging HOCl—whereas bromhexine was completely ineffective at preventing A1AT inactivation [1]. Ambroxol inhibited superoxide anion production from activated neutrophils, while bromhexine showed no inhibitory effect; similarly, ambroxol decreased elastase and myeloperoxidase release, whereas bromhexine was ineffective [1].

Neutrophil Oxidative Stress Protease-Antiprotease Balance Inflammation

Sodium Channel Blockade Potency and Subtype Selectivity: Ambroxol vs. Lidocaine

Ambroxol exhibits potent sodium channel blockade with demonstrated subtype selectivity: it inhibits TTX-resistant (TTX-r) sodium channels (Nav1.8) with an IC50 of 35.2 μM for tonic block and 22.5 μM for phasic block, compared to 100-111.5 μM for TTX-sensitive (TTX-s) sodium channels [1]. Notably, ambroxol is approximately 40 times more potent than lidocaine as a sodium channel blocker and preferentially inhibits Nav1.8, which is expressed predominantly in nociceptive C-fibers [2].

Sodium Channel Nav1.8 Neuropathic Pain Local Anesthetic

Antibiotic Potentiation and Biofilm Eradication: Ambroxol vs. N-Acetylcysteine

Ambroxol demonstrates superior potentiation of antibiotic activity against biofilms compared to N-acetylcysteine (NAC). In biofilm regrowth assays, the activity of antibiotics was augmented by up to 16-256 fold in the presence of sub-MRCs of ambroxol, compared to only 4-256 fold augmentation with sub-MRCs of NAC [1]. Ambroxol inhibits biofilm formation in both Gram-positive and Gram-negative bacteria (Proteus mirabilis, Escherichia coli, Staphylococcus aureus, Acinetobacter baumannii) and can eradicate preformed biofilms while affecting efflux pump expression [2].

Biofilm Antibiotic Adjuvant Antimicrobial Resistance Efflux Pump

Analgesic Efficacy in Neuropathic Pain Models: Ambroxol vs. Bromhexine

In a mouse model of oxaliplatin-induced neuropathic pain, ambroxol demonstrated superior antiallodynic efficacy compared to its precursor bromhexine at corresponding doses [1]. However, the study also identified a safety consideration: at 150 mg/kg, ambroxol induced motor impairments in mice, whereas repeated-dose bromhexine administration attenuated late-phase cold hyperalgesia—an effect not observed with ambroxol [1]. Molecular docking predicted bromhexine as a strong inhibitor of Nav1.6, Nav1.7, and Nav1.9 channels [1].

Neuropathic Pain Oxaliplatin Allodynia Analgesia

Ambroxol Procurement: Evidence-Based Application Scenarios for Research and Industrial Use


Respiratory Pharmacology: Studies Requiring Quantifiable Pulmonary Function Improvement

For respiratory pharmacology studies where objective pulmonary function improvement is a primary endpoint, ambroxol—unlike bromhexine—has demonstrated a 25% reduction in mean bronchial flow resistance and 14% improvement in forced expiratory volume in chronic obstructive bronchitis patients over 4 weeks of treatment [1]. Researchers requiring a mucolytic agent with documented spirometric benefits should prioritize ambroxol over bromhexine, which showed no measurable change in lung function parameters in the same head-to-head clinical study [1].

Immunology and Inflammation Research: Models of Allergic Basophil Activation or Neutrophil-Mediated Tissue Injury

Ambroxol is uniquely suited for immunology research involving IgE-dependent basophil activation or neutrophil-mediated tissue injury. In basophil assays, ambroxol reversibly inhibits histamine release at 10 μM–1 mM without cytotoxicity, unlike bromhexine which is toxic above 10 μM, and uniquely suppresses p38 MAPK phosphorylation among secretolytic analogues [1]. In neutrophil models, ambroxol alone prevents A1AT inactivation, inhibits superoxide production, and reduces elastase release—effects entirely absent with bromhexine [2]. Researchers investigating protease-antiprotease imbalance or allergic inflammation should select ambroxol as the tool compound with a wider non-cytotoxic window and broader mechanistic profile.

Neuropharmacology and Pain Research: Nav1.8 Sodium Channel Targeting and Local Anesthetic Development

For pain research requiring sodium channel blockade with preferential Nav1.8 targeting, ambroxol offers approximately 40-fold greater potency than lidocaine, with IC50 values of 35.2 μM (tonic block) and 22.5 μM (phasic block) for TTX-resistant channels [1][2]. This selectivity profile enables experimental investigation of Nav1.8-mediated pain pathways with reduced off-target sodium channel effects. However, researchers using high-dose regimens should note the motor impairment observed at 150 mg/kg in murine models, and consider bromhexine as an alternative for cold hyperalgesia endpoints where it demonstrated superior efficacy [3].

Antimicrobial Research: Biofilm-Associated Infection Models and Antibiotic Adjuvant Studies

In antimicrobial research focused on biofilm eradication and antibiotic potentiation, ambroxol demonstrates superior activity compared to N-acetylcysteine, augmenting antibiotic efficacy by up to 16-256 fold in biofilm regrowth assays versus 4-256 fold for NAC [1]. Ambroxol inhibits biofilm formation in both Gram-positive and Gram-negative clinically relevant pathogens and eradicates preformed biofilms while modulating efflux pump expression [2]. For studies investigating combination strategies against biofilm-associated infections, ambroxol should be prioritized over NAC for its broader-spectrum antibiofilm activity and superior antibiotic-potentiating capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambroxol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.